![molecular formula C28H45N3O6 B613337 Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 81306-94-7](/img/structure/B613337.png)
Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
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Description
Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate, also known as Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate, is a useful research compound. Its molecular formula is C28H45N3O6 and its molecular weight is 519.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Amino Acid Derivatives
This compound could be used in the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids . The Boc group is a common protecting group used in organic synthesis. It’s particularly useful in the synthesis of peptides, where it’s used to prevent unwanted side reactions .
Chemical Transformations
The tert-butyl group in this compound can elicit a unique reactivity pattern, which can be utilized in various chemical transformations . This makes the compound potentially useful in the synthesis of a wide range of organic compounds .
Biosynthetic Pathways
The tert-butyl group’s unique reactivity pattern also has implications in biosynthetic pathways . This means the compound could potentially be used in the study and manipulation of these pathways, which are crucial for the production of various biomolecules .
Biodegradation Studies
The compound could also be used in studies of biodegradation pathways . Understanding how complex organic compounds like this one are broken down by biological systems can provide valuable insights into environmental processes and the development of bioremediation strategies .
Biocatalytic Processes
The tert-butyl group’s unique reactivity could potentially be exploited in biocatalytic processes . Biocatalysis involves using natural catalysts, like protein enzymes, to conduct chemical reactions. This compound could potentially be used to study new biocatalytic processes or to enhance existing ones .
Flow Microreactor Systems
A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This compound could potentially be used in such systems to improve their efficiency and versatility .
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWGTQRQPVPFKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741727 |
Source
|
Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alanine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate | |
CAS RN |
81306-94-7 |
Source
|
Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alanine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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